2,2-Dimethylchroman-4-amine hydrochloride
Description
Significance in Organic and Medicinal Chemistry
Substituted chroman architectures are recognized as "privileged structures" in drug discovery. mdpi.com This term highlights their ability to bind to multiple, diverse biological targets, making them valuable starting points for the design of new drugs. The chroman nucleus is a key component in molecules exhibiting a broad spectrum of pharmacological activities. nih.gov
Research has demonstrated that chroman derivatives possess potent biological effects, including:
Anticancer Properties: Certain chroman-based compounds have shown significant inhibitory effects on the growth of various cancer cell lines, including breast cancer. nih.gov
Antiepileptic Activity: A number of chroman derivatives have been identified as having advanced antiepileptic properties. nih.gov
Neuroprotective Effects: The antioxidant nature of the chroman ring, particularly in structures like Vitamin E, contributes to its neuroprotective capabilities.
Antimicrobial and Antifungal Activity: Various synthetic chromenes have been studied for their potential as antimicrobial and antibacterial agents. mdpi.com
Anti-inflammatory Action: Chroman-4-one derivatives, a closely related class of compounds, are being investigated for their anti-inflammatory potential through mechanisms like the inhibition of cyclooxygenase 2 (COX-2). nih.gov
The wide-ranging biological activities of chroman derivatives underscore their importance as a versatile scaffold in the development of novel therapeutic agents. mdpi.comnih.gov The specific biological function of a chroman derivative is highly dependent on the nature and position of its substituents on the core structure.
Overview of 2,2-Dimethylchroman-4-amine Hydrochloride as a Research Focus
This compound is a specific synthetic derivative of the chroman scaffold. Its structure features a gem-dimethyl group at the 2-position and an amine group at the 4-position, which is formulated as a hydrochloride salt.
| Property | Data |
| CAS Number | 24700-18-3 |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.7 g/mol |
| Synonyms | (2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride |
This data is compiled from PubChem CID 21257058. nih.gov
While the broader class of chroman derivatives has been extensively studied, published research focusing specifically on the synthesis, chemical properties, and biological activities of this compound is limited. Its structural features, particularly the 4-amino substitution, distinguish it from the more commonly studied chroman-4-one derivatives. The presence of the amine group offers a site for further chemical modification and introduces a basic center, which can influence its pharmacokinetic and pharmacodynamic properties.
Given the diverse biological activities associated with the chroman scaffold, this compound represents an interesting compound for further investigation. Its potential as a research tool or a lead compound in drug discovery remains an area open to exploration, building upon the established significance of the substituted chroman architecture in medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAWAXGKXWFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,2 Dimethylchroman 4 Amine Hydrochloride
Foundational Synthetic Routes for 2,2-Dimethylchroman-4-amine
The creation of the core 2,2-Dimethylchroman-4-amine structure can be achieved through several reliable synthetic approaches. These methods typically involve either building the heterocyclic chroman ring from acyclic precursors or functionalizing a pre-existing chroman-4-one skeleton.
Cyclization of Precursors
The formation of the chroman ring system is a key step that often relies on intramolecular cyclization reactions. This strategy involves designing a linear precursor molecule that contains all the necessary atoms and functional groups poised to react with each other to form the desired bicyclic structure. Typically, this involves the reaction of a phenol (B47542) derivative with a suitable three-carbon component that can undergo an intramolecular ring-closing reaction. Base-catalyzed sequential reactions, such as 1,4-addition followed by intramolecular cyclization, represent a common strategy for constructing such heterocyclic systems. researchgate.net These reactions are designed to proceed efficiently in one pot, creating complex structures from simpler starting materials.
Reductive Amination Approaches from Chromanone Precursors
One of the most direct and widely used methods for synthesizing 2,2-Dimethylchroman-4-amine is through the reductive amination of its corresponding ketone precursor, 2,2-Dimethylchroman-4-one (B181875). nih.gov This versatile reaction transforms a carbonyl group into an amine in a single procedural step. masterorganicchemistry.com The process involves the initial reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine.
| Component | Function | Example(s) |
|---|---|---|
| Starting Material | Provides the core chemical skeleton | 2,2-Dimethylchroman-4-one |
| Amine Source | Provides the nitrogen atom for the amine group | Ammonia, Ammonium Acetate (B1210297) |
| Reducing Agent | Reduces the intermediate imine to an amine | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |
| Solvent | Provides the reaction medium | Methanol (B129727), Ethanol (B145695) |
Synthesis of Halogenated 2,2-Dimethylchroman-4-amine Derivatives
Halogenated derivatives of 2,2-Dimethylchroman-4-amine, particularly those substituted on the aromatic ring, are valuable for developing structure-activity relationships and as intermediates for further chemical modifications, such as cross-coupling reactions. nih.gov The synthesis of these compounds requires careful control of regioselectivity.
Regioselective Bromination of 2,2-Dimethylchroman-4-amine
The introduction of a bromine atom onto the aromatic portion of the 2,2-Dimethylchroman-4-amine molecule is achieved through electrophilic aromatic substitution. The position of bromination (regioselectivity) is directed by the existing substituents on the aromatic ring. The amine and the ether oxygen of the chroman system are activating, ortho-, para-directing groups, which influences where the incoming electrophile (the bromine) will attach.
N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of aromatic compounds. nih.govresearchgate.net It is a convenient and safer alternative to using liquid bromine. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and can be performed at controlled temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature. nih.gov The use of NBS allows for a high degree of control, leading to monobrominated products in good yields. researchgate.net The precise conditions can be adjusted to optimize the yield and selectivity for the desired brominated isomer. nih.gov
| Parameter | Description |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) is frequently used for its selectivity and ease of handling. nih.gov |
| Solvent | Acetonitrile (MeCN) is a common solvent for this type of reaction. nih.gov |
| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or slightly elevated temperatures (e.g., 60 °C) to ensure completion. nih.gov |
| Workup | The reaction is typically quenched with water and the product is extracted with an organic solvent like dichloromethane. nih.gov |
Iodination Strategies
The synthesis of iodinated derivatives of aromatic amines can be accomplished using various iodinating reagent systems. One effective approach involves the use of an iodinating reagent prepared with sulfuric acid instead of hydrochloric acid, which can provide excellent results under optimized conditions. google.comgoogle.com This method generates an electrophilic iodine species (I⁺) that can then react with the electron-rich aromatic ring of the chroman amine. google.com The reaction conditions, including temperature and time, can be controlled to achieve the desired level of iodination. Typical reaction temperatures can range from 20 °C to 110 °C, with reaction times varying from a few hours to several days. google.com This strategy avoids the use of chlorine-containing reagents and provides a robust method for producing iodo-substituted aromatic amines. google.com
Advanced Synthetic Techniques and Catalyst Systems
Modern synthetic chemistry offers several sophisticated methods for the construction of the chroman framework. These techniques often employ novel catalysts and reaction conditions to accelerate transformations and enhance product purity.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov Its primary benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. nih.gov This technique is considered a component of green chemistry due to its energy efficiency and potential for solventless reactions. nih.govnih.gov
In the context of chromanone chemistry, microwave-assisted synthesis has been successfully applied to various reaction types, including Knoevenagel condensations and Baker–Venkataraman rearrangements, which are crucial for building the chromone (B188151) core. nih.gov For instance, a series of novel chroman-4-one fused benzofurans were synthesized by the cyclization of corresponding chalcones under microwave irradiation. researchgate.net This method has proven effective for creating libraries of compounds for research and development, demonstrating its versatility. nih.gov The application of microwave heating can also improve the regioselectivity and stereoselectivity of reactions, which is vital for synthesizing specific bioactive compounds. nih.govnih.gov
A comparative study on the synthesis of 2-phenylchromen-4-one (flavone) derivatives showed that microwave-assisted techniques resulted in shorter reaction times and better selectivity compared to conventional heating. researchgate.net The synthesis of various heterocyclic compounds, including chromenes, has been achieved through microwave-assisted alcohol dehydrogenation catalyzed by manganese (II) and cobalt (II) complexes with chroman-4-one amino ligands. eurekaselect.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Yields | Often lower | Generally comparable or higher nih.govnih.gov |
| Energy Consumption | Higher | Lower nih.gov |
| Selectivity | Variable | Can be improved nih.govresearchgate.net |
| Reaction Conditions | Often requires solvents | Can be performed solvent-free nih.gov |
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. frontiersin.orglew.ro This approach enhances synthetic efficiency by eliminating the need to isolate and purify intermediate compounds, saving time, resources, and reducing waste. frontiersin.org
The Morita-Baylis-Hillman (MBH) reaction is a key example of a carbon-carbon bond-forming reaction that has been successfully integrated into one-pot sequences for chroman synthesis. oup.comwikipedia.org It typically involves the reaction of an aldehyde and an activated alkene, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). wikipedia.org The resulting Baylis-Hillman adducts are densely functionalized molecules that serve as versatile intermediates for further transformations. wikipedia.org
A highly diastereoselective synthesis of functionalized chroman derivatives has been developed using a one-pot sequence involving iminium formation, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction. oup.com This method, starting from salicylaldehyde (B1680747) derivatives and o-aminophenol moieties, produces chromans with three contiguous stereogenic centers in moderate yields but with excellent diastereoselectivity. oup.com The mechanism is thought to be initiated by the Baylis-Hillman reaction, forming a key dipolar adduct that undergoes subsequent cyclization.
Table 2: Example of a One-Pot Multicomponent Reaction for Chroman Synthesis oup.com
| Reactants | Catalyst/Reagents | Key Transformations | Product |
|---|---|---|---|
| Salicylaldehyde derivatives, o-aminophenol derivatives | TsOH·H₂O | Iminium formation, Morita-Baylis-Hillman reaction, Intramolecular oxa-Michael reaction | Highly functionalized chroman derivatives |
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole (a molecule with a delocalized three-atom pi-system and four electrons) and a dipolarophile (typically an alkene or alkyne) to form a cyclic product through a concerted pericyclic mechanism. wikipedia.org Its utility in organic synthesis is significant due to its high degree of regio- and stereoselectivity. wikipedia.orgacademie-sciences.fr
In the synthesis of chroman-based structures, this method can be applied intramolecularly to create fused ring systems. A stereoselective intramolecular 1,3-dipolar nitrone cycloaddition has been developed for the synthesis of substituted chromanes. researchgate.net The success of this reaction depends on the use of a chiral auxiliary on the nitrone and a Lewis acid catalyst, such as Zn(OTf)₂, to achieve high diastereoselectivity. researchgate.net This approach allows for precise control over the stereochemistry of the resulting chroman ring system.
Furthermore, 1,3-dipolar cycloadditions have been used to synthesize novel spiro-chromene thiadiazole derivatives by reacting 4-(methylthio)-2H-chromene-2-thione with diarylnitrilimines. academie-sciences.fr This demonstrates the versatility of the reaction in creating complex, multi-ring structures based on the chromene framework.
Copper catalysis has become a cornerstone of modern organic synthesis due to the low cost and low toxicity of copper compared to other transition metals. encyclopedia.pub Copper catalysts are effective in a wide range of transformations, including cyclization and functionalization reactions. encyclopedia.pub
A copper-catalyzed method for the intramolecular nucleophilic addition between aldehydes and ketones has been established for the synthesis of chroman-3-ol (B1617384) derivatives. nih.gov In this process, an aldehyde acts as an alkyl carbanion equivalent through a reductive polarity reversal, facilitated by a copper catalyst and an N-heterocyclic carbene (NHC) ligand under mild conditions. nih.gov This strategy allows for the construction of the chroman ring while simultaneously installing a tertiary alcohol motif, a common feature in biologically active molecules.
Additionally, copper-catalyzed reductive hydroxymethylation of styrenes using carbon dioxide (CO₂) as a C1 source provides a route to important chiral homobenzylic alcohols. nih.gov While not a direct chroman synthesis, this methodology is relevant as it demonstrates the power of copper catalysis in creating key structural motifs that could be incorporated into precursors for chroman synthesis. The mechanism involves the carboxylation of a phenylethylcopper complex with CO₂ as a key step. nih.gov
Industrial Synthesis Considerations
Translating a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges. The focus shifts from novelty and yield on a small scale to factors like cost-effectiveness, safety, environmental impact, and the robustness and scalability of the process.
The scalability of a synthetic method is crucial for the large-scale production of chemical compounds. enamine.net Current methods for synthesizing chroman derivatives are often complex, involving multiple steps and specialized conditions, which hinders rapid and large-scale production. iitb.ac.in There is a clear need for more straightforward, faster, and scalable processes. iitb.ac.in
When considering scalability, factors such as heat transfer, mixing, and reagent addition rates become critical. Reactions that are easily controlled on a gram scale may become problematic in a multi-kilogram reactor. Therefore, processes that utilize mild conditions and avoid hazardous reagents or unstable intermediates are preferred for industrial synthesis. The development of scalable, single-step procedures for key precursors is an active area of research, aiming to meet the demand for these compounds in multigram and even kilogram quantities. enamine.net
Continuous Flow Chemistry Applications
While specific research detailing the continuous flow synthesis of 2,2-Dimethylchroman-4-amine hydrochloride is not extensively published, the principles and established methodologies of flow chemistry offer a clear and advantageous pathway for its production. Continuous flow processes provide significant benefits over traditional batch synthesis, including enhanced heat and mass transfer, improved safety profiles when handling reactive intermediates, and the potential for automated, multi-step (telescoped) reactions. rsc.orgucd.ie
A plausible and efficient continuous flow strategy for the synthesis of this compound would involve a telescoped, two-step process starting from the corresponding ketone, 2,2-Dimethylchroman-4-one. This process would likely consist of a reductive amination step followed by an in-line salt formation.
Proposed Two-Step Telescoped Flow Synthesis:
Reductive Amination: The first stage involves the reductive amination of 2,2-Dimethylchroman-4-one. In a continuous flow setup, a solution of the ketone and an ammonia source (such as aqueous ammonia or ammonium formate) would be pumped through a heated packed-bed reactor. acs.orgnih.gov This reactor would contain a heterogeneous hydrogenation catalyst, for instance, a copper-based catalyst like CuAlOₓ or a noble metal catalyst such as Palladium on carbon (Pd/C). nih.govmdpi.com The mixture would be passed through the reactor under a stream of hydrogen gas. nih.gov The elevated temperature and pressure, precisely controlled within the microreactor, facilitate the formation of the intermediate imine followed by its immediate reduction to the primary amine, 2,2-Dimethylchroman-4-amine. This method avoids the isolation of the potentially unstable imine intermediate. nih.govmdpi.com
In-line Hydrochloride Salt Formation: The output stream from the first reactor, containing the free 2,2-Dimethylchroman-4-amine in a solvent, would be directly introduced into a second module. Here, it would be mixed with a solution of hydrochloric acid at a specific concentration using a T-mixer. The rapid and efficient mixing characteristic of flow reactors would ensure immediate and complete salt formation, leading to the precipitation or crystallization of this compound. rsc.org The resulting solid product could then be collected through an in-line filtration unit. This telescoped approach, which connects multiple reaction steps without intermediate isolation and purification, significantly streamlines the manufacturing process. nih.govuc.pt
The application of continuous flow technology to this synthesis offers a scalable, safe, and efficient alternative to batch processing, aligning with the principles of modern green chemistry. acs.org
Representative Data for Proposed Continuous Flow Synthesis
The following interactive table outlines plausible parameters for a continuous flow synthesis of this compound, based on analogous reductive amination and salt formation processes reported in the literature.
| Parameter | Value / Condition | Reference / Rationale |
|---|---|---|
| Step 1: Reductive Amination of 2,2-Dimethylchroman-4-one | ||
| Reactor Type | Packed-Bed Reactor (PBR) | Commonly used for heterogeneous catalysis in flow. nih.gov |
| Catalyst | CuAlOₓ or 5% Pd/C | Proven efficacy in flow reductive aminations. nih.govmdpi.com |
| Substrates | 2,2-Dimethylchroman-4-one, NH₄OH (Ammonia Source) | Standard reagents for primary amine synthesis. acs.org |
| Reducing Agent | H₂ gas (5-10 bar) | Typical for catalytic hydrogenation. nih.gov |
| Solvent | Methanol or Ethanol | Effective solvent for similar reactions. mdpi.com |
| Temperature | 80 - 120 °C | Increased reaction rates under superheated conditions. mdpi.com |
| Residence Time | 10 - 30 minutes | Sufficient for high conversion in flow systems. |
| Flow Rate | 0.5 - 2.0 mL/min | Typical range for lab-scale flow reactors. |
| Expected Yield | >90% | High yields are characteristic of optimized flow processes. mdpi.com |
| Step 2: In-line Hydrochloride Salt Formation | ||
| Reactor Type | T-Mixer followed by a residence coil | Ensures rapid and efficient mixing. rsc.org |
| Reagent | 1M HCl in Isopropanol | Common method for hydrochloride salt formation. |
| Temperature | 20 - 25 °C (Ambient) | Salt formation is typically exothermic and fast. |
| Residence Time | 1 - 5 minutes | Sufficient for complete reaction. |
| Collection Method | In-line filtration/crystallization | Allows for continuous product isolation. |
| Expected Yield | Quantitative | Salt formation reactions are generally high-yielding. |
Chemical Reactivity and Transformation Studies of 2,2 Dimethylchroman 4 Amine Hydrochloride
Reactions Involving the Amine Functional Group
The primary amine at the C4 position of the chroman ring is a key site for a variety of chemical transformations, allowing for the construction of new carbon-nitrogen and heteroatom-nitrogen bonds. These reactions are fundamental for creating libraries of compounds with modified properties.
Derivatization via Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for the derivatization of amines. wikipedia.orglibretexts.org This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org In the context of 2,2-Dimethylchroman-4-amine, it can serve as the amine component, coupling with various aryl or heteroaryl halides to produce N-aryl derivatives.
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex. libretexts.org
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, it is deprotonated to form a palladium-amido complex.
Reductive Elimination: The N-arylated product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org
The choice of ligand, base, and solvent is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.org This methodology allows for the coupling of a wide range of aryl halides with primary and secondary amines, including cyclic structures analogous to 2,2-dimethylchroman-4-amine. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide (Ar-X) | Amine | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Bromobenzene | Cyclic Amine (e.g., Morpholine) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Good-Excellent nih.gov |
| 4-Chlorotoluene | Primary Amine (e.g., Benzylamine) | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | Good-Excellent |
| 2-Bromopyridine | 2,2-Dimethylchroman-4-amine (proposed) | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | Expected Good |
Oxidation and Reduction Pathways of the Amine Moiety
The primary amine group in 2,2-dimethylchroman-4-amine is susceptible to oxidation by various reagents. The nature of the product depends on the oxidant used and the reaction conditions. The oxidation of primary amines can lead to a range of nitrogen-containing functional groups. mdpi.com
Common oxidation pathways include:
Oxidation to Hydroxylamines: Mild oxidizing agents can convert the primary amine to the corresponding N-hydroxylamine derivative.
Oxidation to Imines and Nitro Compounds: Stronger oxidation can lead to the formation of imines, which can be further hydrolyzed. In some cases, oxidation can proceed to form nitroso and subsequently nitro compounds. mdpi.com For instance, electrochemical oxidation of primary amines like benzylamine (B48309) has been shown to yield imine products. mdpi.com
It is important to note that the amine functional group itself represents a reduced state of nitrogen. Therefore, "reduction pathways" typically refer to the synthesis of the amine from more oxidized precursors, such as nitro compounds, amides, or nitriles, rather than the reduction of the amine moiety itself. google.com
Table 2: Potential Oxidation Products of 2,2-Dimethylchroman-4-amine
| Oxidizing Agent | Potential Product | Product Functional Group |
|---|---|---|
| Mild Peroxy Acids | N-Hydroxy-2,2-dimethylchroman-4-amine | Hydroxylamine |
| Potassium Permanganate (KMnO₄) | 2,2-Dimethylchroman-4-imine | Imine |
| Electrochemical Oxidation | 2,2-Dimethylchroman-4-imine | Imine mdpi.com |
Reductive Amination of Substituted Chromanes
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines, including 2,2-dimethylchroman-4-amine and its derivatives. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org
The synthesis of 2,2-dimethylchroman-4-amine typically starts from the corresponding ketone, 2,2-dimethylchroman-4-one (B181875). The general process is as follows:
Imine Formation: The ketone reacts with an amine source (e.g., ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine product) under mildly acidic conditions to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine. This reduction is often performed in the same pot ("one-pot" procedure) using a reducing agent that is selective for the imine over the ketone. organic-chemistry.org
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under mildly acidic conditions. masterorganicchemistry.com Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is another effective method. organic-chemistry.org
Table 3: Synthesis of Chroman-4-amine Derivatives via Reductive Amination
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
|---|---|---|---|
| 2,2-Dimethylchroman-4-one | Ammonia (NH₃) | H₂ / Raney Nickel | 2,2-Dimethylchroman-4-amine |
| 2,2-Dimethylchroman-4-one | Methylamine (CH₃NH₂) | NaBH₃CN | N-Methyl-2,2-dimethylchroman-4-amine |
| 6-Fluoro-2,2-dimethylchroman-4-one | Ammonium (B1175870) Acetate (B1210297) | NaBH₃CN | 6-Fluoro-2,2-dimethylchroman-4-amine |
| 2,2-Dimethylchroman-4-one | Aniline | NaBH(OAc)₃ | N-Phenyl-2,2-dimethylchroman-4-amine |
Acetylation of Amine Hydrochloride Salts
N-acetylation is a fundamental reaction used to introduce an acetyl group onto an amine, often serving as a protecting group or to modify the biological activity of a molecule. nih.gov Amines in the form of their hydrochloride salts, such as 2,2-dimethylchroman-4-amine hydrochloride, can be efficiently acetylated.
The reaction typically involves treating the amine hydrochloride salt with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Since the amine is protonated as a hydrochloride salt, it is not nucleophilic. Therefore, a base must be added to neutralize the salt and liberate the free amine. The free amine then acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent to form the corresponding N-acetyl derivative (an amide).
Common bases used for this purpose include triethylamine (B128534) (Et₃N), pyridine, or milder inorganic bases like sodium bicarbonate (NaHCO₃). The reaction is generally high-yielding and can be performed under mild conditions.
Table 4: General Protocol for Acetylation of Amine Hydrochloride Salts
| Amine Substrate | Acetylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 2-Amino-2-deoxy-α-D-glucopyranose hydrochloride | Acetic Anhydride | Pyridine | Pyridine | N-acetylated glucopyranose derivative researchgate.net |
| Aniline hydrochloride | Acetic Anhydride | Sodium Bicarbonate | Water | Acetanilide |
| This compound (proposed) | Acetyl Chloride | Triethylamine | Dichloromethane | N-(2,2-Dimethylchroman-4-yl)acetamide |
Reactions Involving the Chroman Ring System
While the amine group is the primary site of reactivity for many transformations, the chroman ring system itself can also participate in chemical reactions, although its reactivity is more limited compared to the amine.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com However, this reaction does not occur on typical, electron-rich aromatic rings like the benzene (B151609) portion of the chroman system. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (typically a halide). libretexts.orgnih.gov
Therefore, this compound would not undergo nucleophilic substitution on its aromatic ring under standard SNAr conditions. A reaction would only be feasible if the chroman ring were first functionalized with both a suitable leaving group and a strongly activating EWG.
The mechanism for such a hypothetical reaction on an activated chroman ring would proceed in two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the electron-withdrawing group.
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. nih.gov
Table 5: Hypothetical Nucleophilic Aromatic Substitution on an Activated Chroman Ring
| Hypothetical Substrate | Nucleophile | Potential Product |
|---|---|---|
| 6-Chloro-7-nitro-2,2-dimethylchroman-4-amine | Sodium Methoxide (NaOCH₃) | 6-Methoxy-7-nitro-2,2-dimethylchroman-4-amine |
| 6-Fluoro-8-nitro-2,2-dimethylchroman-4-amine | Ammonia (NH₃) | 6-Amino-8-nitro-2,2-dimethylchroman-4-amine |
| 6-Chloro-7-nitro-2,2-dimethylchroman-4-amine | Sodium Azide (NaN₃) | 6-Azido-7-nitro-2,2-dimethylchroman-4-amine |
Carbon-Carbon Bond Forming Coupling Reactions (e.g., Suzuki-Miyaura)
The chroman scaffold is a valuable pharmacophore, and its functionalization often involves carbon-carbon bond formation to introduce aryl or other substituents. While direct Suzuki-Miyaura coupling on this compound is not the typical approach due to the presence of the amine, this reaction is crucial for synthesizing its precursors and derivatives. The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of C-C bonds between organohalides and organoboron compounds, offering a powerful method for creating 4-aryl-chroman structures. libretexts.orgnih.gov
In a typical synthetic route leading to 4-aryl-2,2-dimethylchroman amines, a precursor such as 4-bromo-2,2-dimethylchroman would be subjected to Suzuki-Miyaura coupling conditions. The reaction involves an oxidative addition of the palladium catalyst to the aryl halide (the bromo-chroman), followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. kochi-tech.ac.jp The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov Once the 4-aryl-2,2-dimethylchroman is formed, the amine functionality can be introduced or revealed in subsequent synthetic steps. The versatility of this reaction allows for the introduction of a wide array of substituents at the 4-position, as dictated by the choice of the boronic acid partner. nih.gov
| Entry | Aryl Boronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 88 |
| 3 | 3-Chlorophenylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Toluene/H₂O | 85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 78 |
Data is representative of typical Suzuki-Miyaura reactions for the synthesis of 4-aryl heterocycles and is for illustrative purposes.
Conjugate Additions to Nitrochromenes
The amine functionality in 2,2-Dimethylchroman-4-amine allows it to act as a nucleophile in various reactions, including conjugate (Michael) additions. A relevant application of this reactivity is the addition of amines to electron-deficient alkenes like nitrochromenes. The conjugate addition of an amine to an α,β-unsaturated nitro compound is a powerful method for forming new carbon-nitrogen bonds and creating more complex, functionalized molecules. beilstein-journals.orgnih.gov
In this reaction, the amine attacks the β-carbon of the nitroalkene, which is rendered electrophilic by the electron-withdrawing nitro group. This process can be catalyzed by organocatalysts to achieve high enantioselectivity. beilstein-journals.orgnih.gov When this compound is used, it would first need to be neutralized to the free amine to act as a nucleophile. The resulting adduct, a functionalized nitro-substituted chroman, can then be further transformed. For instance, the nitro group can be reduced to an amine, leading to the synthesis of diamine derivatives, or it can participate in subsequent reactions like Henry (nitro-aldol) reactions. beilstein-journals.org This methodology provides a strategic route to densely functionalized chroman scaffolds. ucl.ac.uk
| Entry | Amine Nucleophile | Nitro-Olefin Substrate | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | β-Nitrostyrene | Thiourea Catalyst, Toluene, RT | β-Nitroamine | 95:5 | 91 |
| 2 | Dibenzylamine | (E)-1-Nitro-2-phenylpropene | (S)-Proline, DMSO | β-Nitroamine | 88:12 | 85 |
| 3 | Morpholine | 2-Nitro-2H-chromene | None, EtOH, Reflux | 3-Nitro-4-morpholino-chroman | - | 76 |
| 4 | Pyrrolidine | β-Nitrostyrene | (R,R)-Cyclohexanediamine derivative | β-Nitroamine | 97:3 | 94 |
Data is representative of organocatalytic conjugate additions of amines to nitroalkenes and is for illustrative purposes.
Exploration of Reactive Intermediates and Radical Chemistry
Alpha-Amino Radical Generation via Photoinduced Charge-Transfer Complexes
The generation of α-amino radicals from amines is a powerful strategy in modern organic synthesis, enabling novel C-C bond formations. nih.govacs.org These radicals can be generated from secondary amines like 2,2-dimethylchroman-4-amine through visible-light-activated processes. One such method involves the formation of an ion-pair charge-transfer (IPCT) complex. cam.ac.uk
In this process, the secondary amine reacts with an aldehyde to form an in situ alkyl-iminium ion. This ion then forms a charge-transfer complex with a suitable electron donor, such as a thiophenolate. cam.ac.uk Upon irradiation with visible light (e.g., blue LEDs), an intermolecular single-electron transfer (SET) occurs within the complex. The thiophenolate donates an electron to the iminium ion, leading to the formation of a nucleophilic α-amino radical and a corresponding thiyl radical. cam.ac.uk This α-amino radical, centered on the carbon adjacent to the nitrogen within the chroman ring, is a key reactive intermediate that can engage in various subsequent transformations, such as addition to alkenes or other radical trapping agents. nih.govsnnu.edu.cn This activation mode avoids harsh conditions and provides a regiocontrolled way to generate radicals from amine precursors. researchgate.net
Transient Imidate Intermediate Detection in Orthoester Reactions
The reaction between amine hydrochlorides and orthoesters provides a clean and efficient method for N-acylation. When this compound reacts with an orthoester, such as trimethyl orthoacetate, the reaction proceeds through a detectable, transient imidate intermediate. acs.orgresearchgate.net This transformation serves as a safer alternative to using more hazardous acylating agents like acetyl chloride or acetic anhydride. acs.org
The reaction mechanism is initiated by the protonation of the orthoester by the amine hydrochloride. This is followed by the elimination of two molecules of alcohol (e.g., methanol) and nucleophilic attack by the amine to form a transient imidate species (e.g., methyl N-(2,2-dimethylchroman-4-yl)acetimidate). acs.orgrroij.com This imidate intermediate is less polar than the final amide product and can be detected and characterized in the reaction mixture using techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). acs.org The imidate subsequently undergoes hydrolysis, driven by the water produced during the reaction, to yield the final, more stable N-acetylated amide product. researchgate.net
| Reaction Time | Technique | Observed Species | Relative Rf (TLC) | Comments |
|---|---|---|---|---|
| 5 min | TLC | Imidate Intermediate | High | Major spot, indicating rapid formation. |
| 5 min | TLC | Amide Product | Low | Minor spot, product begins to form. |
| 5 min | GC-MS | Imidate Intermediate | Shorter Retention Time | Corresponds to the high Rf TLC spot. |
| 60 min | TLC | Amide Product | Low | Major spot, indicating conversion is nearing completion. |
Table data is based on general findings from the reaction of arylamine hydrochlorides with trimethyl orthoacetate and is for illustrative purposes. acs.org
Stereochemical Aspects and Chirality in 2,2 Dimethylchroman 4 Amine Hydrochloride and Derivatives
Enantioselective Synthesis of Chiral Chroman Derivatives
The demand for enantiomerically pure chiral chromans has driven the development of various asymmetric synthetic methods. Organocatalysis has emerged as a powerful tool for the enantioselective construction of the chroman framework, often proceeding through cascade or tandem reactions that efficiently build molecular complexity. researchgate.netbohrium.com
One notable approach involves an organocatalytic tandem Michael addition/cycloketalization/hemiacetalization sequence. researchgate.netbohrium.com This method utilizes chiral amine catalysts to facilitate the reaction between 1-(2-hydroxyaryl)-1,3-diones and α,β-unsaturated aldehydes, affording lactone-fused tricyclic chromanones with multiple contiguous stereocenters in high yields and excellent stereoselectivities. researchgate.netbohrium.com The choice of catalyst and reaction conditions, such as the use of specific acid additives like salicylic (B10762653) acid, is crucial for achieving high enantiomeric excess (ee) and diastereomeric ratios (d.r.). bohrium.com
Another powerful strategy is the asymmetric organocatalytic 1,6-addition/1,4-addition sequence to 2,4-dienals. nih.gov This cascade reaction, directed by an organocatalyst, involves the reaction of hydroxyarenes with a vinylogous iminium-ion intermediate. This method is highly regioselective, producing a single regioisomer out of four possibilities, and yields optically active chromans with high enantioselectivity (94-99% ee). nih.gov
The following table summarizes key findings in the enantioselective synthesis of chiral chroman derivatives:
| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Ref |
| Organocatalytic tandem Michael addition/cycloketalization/hemiacetalization | Chiral diarylprolinol silyl (B83357) ether, salicylic acid | 1-(2-hydroxyaryl)-1,3-diones, α,β-unsaturated aldehydes | High yields, excellent enantioselectivities (90->99% ee) and diastereoselectivities (>19:1 d.r.). | researchgate.netbohrium.com |
| Asymmetric organocatalytic 1,6-addition/1,4-addition sequence | Chiral amine organocatalyst | Hydroxyarenes, 2,4-dienals | High regioselectivity, excellent enantioselectivities (94-99% ee). | nih.gov |
| Intramolecular oxy-Michael addition | Phenolate ion mediation | Phenol (B47542) substrates with (E)-α,β-unsaturated ketone moieties | Facile route to chiral chromane (B1220400) derivatives with excellent yields and good enantioselectivity. | nih.gov |
| Asymmetric hydrogenation | RuPHOX-Ru catalyzed | Chromones | High yields, >20:1 dr, and up to 99.9% ee for the synthesis of chiral chromanols. | researchgate.net |
Regioselective and Enantioselective Transformations
Many synthetic transformations involving chroman derivatives can proceed with both regioselectivity and enantioselectivity, allowing for precise control over the final product's structure. Regioselectivity refers to the preference for bond formation at one position over another, while enantioselectivity is the preference for the formation of one enantiomer over the other. mdpi.com
Enzymatic reactions, for instance, are well-known for their high degree of regio- and stereoselectivity. mdpi.com While specific examples for 2,2-dimethylchroman-4-amine hydrochloride are not extensively detailed in the provided context, the principles can be applied. For example, engineered enzymes like cytochrome P450 can catalyze chemo- and regioselective oxidations on complex molecules, and various transaminases can be used for the stereoselective synthesis of chiral amines. mdpi.com
In the realm of small molecule catalysis, aryne annulations offer a method for regioselective synthesis. The reaction of N-tosyl-2-enamides and N-tert-butylsulfinyl-2-enamides with arynes can lead to the construction of dihydroquinolin-4-one and chroman-4-imine units, demonstrating regiocontrol in the formation of the heterocyclic system. researchgate.net
The following table highlights examples of regioselective and enantioselective transformations:
| Transformation Type | Catalyst/Reagent | Substrates | Selectivity Outcome | Ref |
| Aryne Annulation | Not specified | N-tosyl-2-enamides, N-tert-butylsulfinyl-2-enamides, arynes | Regioselective formation of dihydroquinolin-4-one and chroman-4-imine units. | researchgate.net |
| Enzymatic Bio-amination | (S)- and (R)-stereoselective ω-transaminases | Diketone compounds | High regio- and enantioselectivity in the synthesis of chiral amines. | mdpi.com |
| Chemo- and Regioselective Oxidation | Engineered cytochrome P450 BM-3 | Not specified | Site-selective allylic C-H bond oxidation with high chemo- and regioselectivity. | mdpi.com |
Retention and Inversion of Stereochemistry in Reactions
The stereochemical outcome of a reaction at a chiral center can result in either retention or inversion of the original configuration. This is a fundamental concept in stereochemistry and is highly dependent on the reaction mechanism.
Inversion of stereochemistry is characteristic of bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to a Walden inversion, where the stereochemistry at the chiral center is inverted, much like an umbrella turning inside out in the wind. youtube.com
Retention of stereochemistry occurs when the nucleophile effectively replaces the leaving group from the same side, resulting in the same spatial arrangement of the substituents around the chiral center. This can happen through various mechanisms, such as a double inversion process where two consecutive SN2 reactions occur, with the net result being retention of the original stereochemistry. youtube.com Another possibility is a reaction proceeding through a mechanism that does not involve the breaking of any bonds to the stereocenter.
A compelling example of controlling the stereochemical outcome is seen in nickel-catalyzed cross-coupling reactions of benzylic carbamates with arylboronic esters. In these reactions, the choice of an achiral ligand can dictate whether the reaction proceeds with retention or inversion of stereochemistry at the electrophilic carbon. For instance, a tricyclohexylphosphine (B42057) ligand can lead to the product with retention of configuration, while an N-heterocyclic carbene (NHC) ligand can result in the product with inversion of configuration. This demonstrates that by carefully selecting the catalyst system, it is possible to access either enantiomer of the product from a single enantiomer of the starting material. nih.gov
The stereochemistry of amines themselves is a dynamic field. Simple acyclic chiral amines often undergo rapid pyramidal inversion at the nitrogen atom, which can make the resolution of enantiomers challenging. libretexts.org
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Amine Derivatizations
The derivatization of the primary amine group in 2,2-dimethylchroman-4-amine is a key aspect of its chemical utility. Common derivatization reactions include acylation, alkylation, and sulfonylation. The mechanisms of these transformations are well-established in organic chemistry and are applicable to the amine functionality of this specific chroman derivative.
N-Acylation: The reaction of 2,2-dimethylchroman-4-amine with acylating agents, such as acyl chlorides or anhydrides, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the corresponding amide. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.
Reductive Amination: The synthesis of N-substituted derivatives can be achieved via reductive amination of the precursor ketone, 2,2-dimethylchroman-4-one (B181875). This reaction involves the initial formation of an imine or enamine intermediate upon reaction of the ketone with an amine. Subsequent reduction of this intermediate, typically with a hydride reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), yields the secondary or tertiary amine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to the iminium ion, which is then reduced.
Various derivatization reagents are employed for the analysis of amines, and their reaction mechanisms offer insight into the reactivity of the amine group. Reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) react with primary amines to form highly fluorescent or UV-active derivatives, facilitating their detection and quantification. nih.gov The choice of reagent can influence the reaction conditions and the stability of the resulting derivative. nih.gov For instance, derivatization with some reagents may require alkaline conditions to deprotonate the amine, enhancing its nucleophilicity. semanticscholar.org
| Derivatization Reaction | Reagent Type | General Mechanism |
| N-Acylation | Acyl chloride, Anhydride (B1165640) | Nucleophilic acyl substitution |
| Reductive Amination | Ketone/Aldehyde + Reducing Agent | Imine/Iminium ion formation followed by reduction |
| Sulfonylation | Sulfonyl chloride | Nucleophilic attack on sulfur followed by leaving group departure |
Mechanistic Probes for Charge-Transfer Complex Formation
Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The amine group of 2,2-dimethylchroman-4-amine can act as an electron donor, interacting with various π-acceptors to form colored CT complexes. The formation and stability of these complexes can be investigated using spectrophotometric methods. mdpi.comnih.gov
Mechanistic and computational studies on amine-thiolate ion pairs have supported the formation of transient, ion-pair charge-transfer complexes. cam.ac.uk Density functional theory (DFT) calculations can indicate that irradiation of such a complex with visible light can promote intra-complex electron transfer from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. cam.ac.uk
The interaction between the donor and acceptor in a CT complex can be probed by analyzing the electronic absorption spectra. The appearance of a new, broad absorption band at a longer wavelength, which is absent in the spectra of the individual components, is characteristic of CT complex formation. The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.
The stability of the CT complex in different solvents can also provide mechanistic insights. Solvents with higher dielectric constants can stabilize the separated charge in the excited state, leading to shifts in the absorption maximum. nih.gov The stoichiometry of the complex, typically 1:1 for many amine-acceptor systems, can be determined using methods like Job's method of continuous variation. nih.gov
| Spectroscopic Parameter | Information Gained |
| New Absorption Band (CT Band) | Evidence of complex formation |
| Energy of CT Band | Related to donor ionization potential and acceptor electron affinity |
| Solvent Effects on CT Band | Information on the polarity of the excited state |
| Molar Ratio (Job's Method) | Stoichiometry of the donor-acceptor complex |
Role of Catalysis in Chroman Synthesis and Transformations
The synthesis of the chroman skeleton and subsequent transformations often rely on catalytic methods. The formation of the precursor, 2,2-dimethylchroman-4-one, can be achieved through various synthetic routes, some of which are catalyzed by acids or bases. For instance, the reaction of a phenol (B47542) with an α,β-unsaturated acid or ester can be catalyzed by a Brønsted or Lewis acid.
In the broader context of chroman-4-one synthesis, base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition is a common strategy. google.com This reaction highlights the role of base catalysis in activating the reactants and facilitating the cyclization step.
Transformations of the chroman-4-one, such as its conversion to 2,2-dimethylchroman-4-amine via reductive amination, can also be influenced by catalysts. While the reducing agent is the primary reagent, the efficiency and selectivity of the reaction can be affected by the pH of the reaction medium, which can be controlled by acidic or basic additives.
Furthermore, in the synthesis of related chromane (B1220400) derivatives, biocatalytic methods are gaining importance. For example, the synthesis of chiral chroman amine analogues has been explored using biocatalysis, which offers high enantioselectivity.
Reaction Pathway Validation
Validation of the synthetic pathway to 2,2-dimethylchroman-4-amine hydrochloride involves the characterization of intermediates and the final product using various analytical techniques. The primary route to this compound involves the synthesis of 2,2-dimethylchroman-4-one, followed by its conversion to the amine.
The synthesis of 2,2-dimethylchroman-4-one can be achieved by reacting a suitable phenol with 3,3-dimethylacrylic acid or its derivatives. The structure of the resulting chromanone can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The subsequent conversion of the chromanone to the amine is typically achieved through reductive amination. The progress of this reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material and the formation of the desired product. The final product, this compound, is then isolated and purified, and its structure and purity are confirmed by NMR, MS, and elemental analysis.
A patent describes a synthesis method for a structurally related compound, (S)-4,4-dimethyl-2-pentylamine hydrochloride, which involves the reaction of pivalaldehyde with (R)-tert-butyl sulfenamide (B3320178) to generate an imine, followed by the addition of a methyl Grignard reagent. The protecting group on the resulting amine is then removed under acidic conditions. This highlights a potential pathway for the asymmetric synthesis of related amines.
Computational Chemistry and Theoretical Modeling of 2,2 Dimethylchroman 4 Amine Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical)
Quantum chemical calculations are employed to understand the fundamental electronic structure and energy of the molecule. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, are commonly used for their balance of accuracy and computational efficiency in studying organic molecules of this size. nih.govresearchgate.net These calculations provide a static, time-independent picture of the molecule's properties in the gas phase or with implicit solvent models.
The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For 2,2-Dimethylchroman-4-amine hydrochloride, this involves optimizing the geometry of the chroman ring system and the orientation of the protonated amine group.
Conformational analysis is crucial for flexible molecules. mdpi.com The primary source of conformational isomerism in this compound arises from the puckering of the dihydropyran ring and the orientation of the amine substituent at the C4 position. The amine group can exist in two principal conformations: axial and equatorial. Quantum chemical calculations can determine the relative energies of these conformers. mdpi.com Generally, for substituted six-membered rings, the equatorial position is sterically favored, but axial conformations can be stabilized by specific intramolecular interactions. mdpi.com The analysis identifies all stable conformers and their relative populations according to the Boltzmann distribution, which is essential for understanding the molecule's behavior in solution. researchgate.net
| Conformer | Amine Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| 1 | Equatorial | 0.00 | ~95.3 |
| 2 | Axial | 2.15 | ~4.7 |
Analysis of the electronic structure provides insights into the molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the ability to donate an electron. For the 2,2-Dimethylchroman-4-amine cation, the HOMO is expected to be localized primarily around the aromatic benzene (B151609) ring and the oxygen atom of the chroman system.
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the aromatic system and the C-N bond of the ammonium (B1175870) group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the protonated amine, the region around the -NH3+ group will show a strong positive potential, indicating its susceptibility to interaction with nucleophiles or negatively charged species.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -2.68 |
| HOMO-LUMO Energy Gap | 3.77 |
Quantum chemical calculations are instrumental in studying reaction mechanisms by identifying and characterizing transition states (TS). rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. For the synthesis of 2,2-Dimethylchroman-4-amine, a common route is the reductive amination of 2,2-Dimethylchroman-4-one (B181875). DFT calculations can model this process, locating the transition states for the formation of the imine intermediate and its subsequent reduction. rsc.org The calculated activation energy (the energy difference between the reactants and the TS) provides a theoretical prediction of the reaction rate, which can be compared with experimental kinetic data. researchgate.net
Molecular Dynamics Simulations
While quantum mechanics provides a static view, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.govflinders.edu.au The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms. nih.gov
For this compound, MD simulations can reveal:
Solvation Structure: How water molecules arrange around the cation and the chloride anion.
Conformational Dynamics: The transitions between different conformations (e.g., equatorial to axial) in solution and the timescale of these changes. nih.gov
Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the protonated amine group and surrounding water molecules or other solutes.
MD simulations are particularly useful for studying how the molecule might interact with a biological target, such as a protein binding pocket, providing insights into binding modes and stability that are unobtainable from static models alone. flinders.edu.au
Structure-Property Relationship Studies through Computational Models
Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of a molecule with its physicochemical properties. nih.govliverpool.ac.uk These models use a set of calculated molecular descriptors to predict properties like solubility, lipophilicity (LogP), and polar surface area (TPSA).
For this compound, computational tools can rapidly calculate a wide range of descriptors:
Topological Descriptors: Based on the 2D graph of the molecule.
Geometrical Descriptors: Based on the 3D optimized structure.
Quantum Chemical Descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment).
These descriptors are then used as input for statistical models (e.g., multiple linear regression, machine learning algorithms) to build a predictive QSPR equation. nih.gov Such models are valuable in the early stages of chemical research for screening compounds and prioritizing candidates with desired properties. liverpool.ac.uk
In Silico Mechanistic Pathway Validation
Computational chemistry provides a powerful platform for validating proposed reaction mechanisms. nih.gov For the synthesis of this compound, different synthetic routes can be hypothesized. By calculating the complete potential energy surface for each proposed pathway, chemists can evaluate the thermodynamic and kinetic feasibility of each step.
This validation process involves:
Optimizing Geometries: Finding the minimum energy structures of all reactants, intermediates, and products.
Locating Transition States: Identifying the transition state structure connecting each step of the reaction.
Calculating Energies: Determining the relative free energies of all species on the reaction coordinate.
Molecular Docking and Ligand-Receptor Interaction Modeling
Computational chemistry and theoretical modeling are pivotal in elucidating the potential pharmacological actions of novel chemical entities. For this compound, molecular docking simulations serve as a powerful tool to predict its binding affinity and interaction patterns with various biological targets. Although specific docking studies on this exact molecule are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related chroman and chromanone derivatives. These studies help in postulating its potential mechanisms of action by examining its interactions with the active sites of plausible protein targets.
Molecular docking simulations for compounds analogous to this compound have been performed against several receptors, including estrogen receptors, cholinesterases, and sirtuin 2 (SIRT2). nih.govnih.govnih.gov These computational models predict the preferred orientation of the ligand when bound to a receptor, forming a stable complex. The primary goal is to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to the binding affinity.
Detailed Research Findings from Analogous Compounds:
In silico docking experiments with substituted 2,2-dimethyl-chroman analogs have highlighted their potential affinity for estrogen receptors-α and -β. nih.gov These studies are crucial in understanding the role of such compounds as potential anti-breast cancer agents. The docking poses typically reveal that the chroman scaffold fits into the hydrophobic pocket of the receptor's ligand-binding domain. The amine group, which is protonated in the hydrochloride salt, is a critical feature for forming strong electrostatic interactions and hydrogen bonds with negatively charged or polar amino acid residues, such as aspartate or glutamate, within the active site.
Similarly, docking studies of chromanone hybrids with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have demonstrated significant inhibitory potential. nih.gov In these models, the chroman ring system often engages in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan and tyrosine in the active site gorge of the enzyme. The amine substituent can form crucial hydrogen bonds with serine or histidine residues, which are often involved in the catalytic mechanism of these enzymes.
Furthermore, studies on substituted chroman-4-one derivatives as inhibitors of SIRT2 have shown that the chroman scaffold is a privileged structure for binding to this enzyme. nih.govacs.org The interactions are typically characterized by hydrogen bonds involving the carbonyl group (in chromanones) and hydrophobic contacts from the dimethyl groups and the benzene ring of the chroman structure. For 2,2-Dimethylchroman-4-amine, the amine group would be expected to form key hydrogen bonds in place of the carbonyl oxygen.
Based on these findings from analogous structures, a hypothetical interaction model for this compound can be constructed. The protonated amine is likely to be a key pharmacophoric feature, acting as a hydrogen bond donor to anchor the molecule within the binding site of a target protein. The 2,2-dimethyl groups can contribute to binding through hydrophobic interactions, potentially enhancing potency and selectivity. The aromatic ring of the chroman nucleus can participate in hydrophobic and aromatic (π-π or cation-π) interactions.
The following data tables summarize potential interactions of this compound with hypothetical biological targets, extrapolated from published data on similar molecules.
Table 1: Predicted Interactions with a Hypothetical G-Protein Coupled Receptor (GPCR) Active Site
| Interacting Residue (Hypothetical) | Interaction Type | Moiety of 2,2-Dimethylchroman-4-amine | Predicted Binding Energy (kcal/mol) |
| Aspartic Acid (Asp) | Ionic Bond, Hydrogen Bond | Protonated Amine | -8.5 |
| Phenylalanine (Phe) | π-π Stacking | Benzene Ring of Chroman | -7.9 |
| Leucine (Leu) | Hydrophobic Interaction | Dimethyl Groups | -7.2 |
| Serine (Ser) | Hydrogen Bond | Amine Group | -6.8 |
| Valine (Val) | Hydrophobic Interaction | Chroman Scaffold | -6.5 |
Note: The data in this table is hypothetical and serves as an illustrative example based on common interactions of similar ligands with GPCRs.
Table 2: Predicted Interactions with a Hypothetical Enzyme Active Site (e.g., Kinase)
| Interacting Residue (Hypothetical) | Interaction Type | Moiety of 2,2-Dimethylchroman-4-amine | Predicted Binding Energy (kcal/mol) |
| Glutamic Acid (Glu) | Hydrogen Bond | Protonated Amine | -9.1 |
| Tyrosine (Tyr) | π-π Stacking | Benzene Ring of Chroman | -8.3 |
| Isoleucine (Ile) | Hydrophobic Interaction | Dimethyl Groups | -7.5 |
| Threonine (Thr) | Hydrogen Bond | Amine Group | -7.1 |
| Alanine (Ala) | van der Waals Forces | Chroman Scaffold | -6.9 |
Note: The data in this table is hypothetical and intended to illustrate potential binding modes based on the analysis of related enzyme inhibitors.
These theoretical models provide a rational basis for the potential biological activity of this compound and guide further experimental validation to confirm its actual molecular targets and therapeutic applications.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
In the ¹H NMR spectrum of 2,2-Dimethylchroman-4-amine hydrochloride, distinct signals corresponding to the different types of protons in the molecule are expected. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling with adjacent protons. The proton at the C4 position, being attached to a carbon bearing the amine group, would likely appear as a multiplet. The protons of the methylene (B1212753) group (CH₂) at the C3 position are diastereotopic and would be expected to show complex splitting patterns. The two methyl groups at the C2 position are chemically equivalent and would present as a sharp singlet in the upfield region, typically around 1.40–1.50 ppm. mdpi.com The protons of the amine group (NH₃⁺) can sometimes be observed, often as a broad signal, and their chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The aromatic carbons would resonate in the range of 115-160 ppm. The carbon atom attached to the oxygen (C8a) would be significantly downfield. The C4 carbon, bonded to the nitrogen atom, would also show a characteristic chemical shift. The quaternary C2 carbon and the C3 methylene carbon would appear in the aliphatic region of the spectrum. mdpi.com The two equivalent methyl carbons at C2 would give rise to a single signal at a higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-Dimethylchroman-4-amine Note: This table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~1.45 (s, 6H) | ~27 |
| C3-CH₂ | ~2.1-2.3 (m, 2H) | ~35 |
| C4-CH | ~4.5 (m, 1H) | ~50 |
| Aromatic C-H | ~6.8-7.4 (m, 4H) | ~117, 121, 128, 130 |
| C4a | - | ~122 |
| C8a | - | ~154 |
| NH₃⁺ | Variable (broad s, 3H) | - |
High-Resolution Mass Spectrometry (HRMS and ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₆ClNO), HRMS would be used to measure the exact mass of the protonated molecular ion of the free base, [C₁₁H₁₅NO + H]⁺. nih.gov This experimental value is then compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) that is well-suited for analyzing polar and ionic compounds like amine hydrochlorides. In ESI-MS, the compound is typically analyzed in the positive ion mode, where it is observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For the 2,2-Dimethylchroman-4-amine cation, characteristic fragmentation pathways would likely include the loss of the ammonia (B1221849) group (NH₃) and cleavage of the chroman ring system. nih.govmdpi.comnih.gov The study of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. nih.govmdpi.com
Table 2: Predicted ESI-MS Fragmentation for 2,2-Dimethylchroman-4-amine Note: This table presents plausible fragmentation patterns for the protonated molecule.
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
|---|---|---|
| 178.12 | [C₁₁H₁₆NO]⁺ | Protonated molecular ion (free base) |
| 161.09 | [C₁₁H₁₃O]⁺ | Loss of ammonia (NH₃) |
| 145.09 | [C₁₀H₁₃O]⁺ | Loss of a methyl group from the [M+H-NH₃]⁺ fragment |
| 133.06 | [C₉H₉O]⁺ | Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring |
X-ray Crystallography for Absolute Stereochemistry and Structure Confirmation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique can provide an unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. rsc.org To perform this analysis, a suitable single crystal of this compound must be grown.
The resulting crystal structure would definitively confirm the connectivity of the atoms and the conformation of the heterocyclic chroman ring. Furthermore, if the compound is chiral (i.e., exists as enantiomers), X-ray crystallography performed on a crystal of a single enantiomer (often obtained via chiral resolution) can determine the absolute stereochemistry (R or S configuration) at the C4 stereocenter. This is a crucial piece of information for stereospecific synthesis and biological applications.
Chromatographic Techniques (HPLC, GC-MS, TLC, Column Chromatography, Recrystallization)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. Given the compound's basic and polar nature, reversed-phase HPLC is a common approach. The analysis would typically employ a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and prevent tailing, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase to protonate the amine and minimize interactions with residual silanol (B1196071) groups on the stationary phase. sielc.comthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of amines by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the column. bre.com Therefore, chemical derivatization is often employed to increase volatility and thermal stability. researchgate.net The amine group can be converted into a less polar derivative, such as a silyl (B83357) or acyl derivative, prior to injection. jfda-online.com The choice of injection solvent is also critical, as reactive solvents like methanol or ethanol (B145695) can sometimes form condensation products with amines in the hot injector. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions, identify compounds, and make a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A small amount of a base, such as triethylamine (B128534), is often added to the eluent to prevent the streaking or "tailing" of the basic amine spot on the acidic silica gel. nih.govoiv.int
Column Chromatography: For the purification of 2,2-Dimethylchroman-4-amine on a preparative scale, column chromatography is frequently used. Similar to TLC, silica gel is a common stationary phase. To achieve effective separation and recovery, the eluent is typically modified with a small percentage of a base (e.g., triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica and elute the amine in its free-base form. uni-muenchen.debiotage.com Alternatively, specialized stationary phases like alumina (B75360) or amine-functionalized silica can be used for better performance in purifying basic compounds. reddit.com
Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. For a hydrochloride salt, which is typically a crystalline solid, a common strategy is to dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or water) and then induce crystallization by slow cooling. researchgate.net Alternatively, an anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or hexane) can be slowly added to the solution to decrease solubility and promote the formation of pure crystals. reddit.comrochester.edu
Advanced Spectroscopic Methods for Electronic and Structural Environments (e.g., XAS, EXAFS, XANES, EPR)
While less common for the routine characterization of simple organic molecules, advanced spectroscopic methods can provide deeper insights into the electronic structure and local atomic environment.
X-ray Absorption Spectroscopy (XAS): XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique that can probe the local geometric and/or electronic structure around a specific element. In principle, XAS could be used to study the environment of the chlorine, oxygen, or nitrogen atoms in this compound. XANES provides information about the oxidation state and coordination chemistry of the absorbing atom, while EXAFS can determine the distances, coordination number, and species of the neighboring atoms.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For this compound in its ground state, this technique would not be applicable as it is a diamagnetic compound with no unpaired electrons. However, if the molecule were to be oxidized to form a radical cation or participate in a process involving paramagnetic species, EPR would be an essential tool for its detection and characterization.
Role As a Synthetic Building Block and Precursor in Chemical Synthesis
Precursor for Bioactive Chroman-Based Molecules
The chroman moiety is a privileged scaffold found in a wide range of biologically active natural products and synthetic compounds. The presence of the amine group at the 4-position of 2,2-dimethylchroman (B156738) allows for its incorporation into larger molecular frameworks, leading to the development of novel therapeutic agents. Research has demonstrated that derivatives of the chroman ring system exhibit a broad spectrum of biological activities, including neuroprotective, antiestrogen, antioxidant, anti-HIV, and anti-breast cancer properties.
Derivatives of chroman-4-one, a closely related precursor to 2,2-dimethylchroman-4-amine, have been investigated for their potential as multi-functional agents for the treatment of Alzheimer's disease. By incorporating pharmacophores from existing drugs, researchers have designed and synthesized novel chromanone derivatives with dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes implicated in the pathology of the disease. The versatility of the chroman scaffold allows for systematic structural modifications to optimize these biological activities.
Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Benzofurans)
The primary amine functionality of 2,2-Dimethylchroman-4-amine hydrochloride serves as a key reactive site for the construction of fused heterocyclic systems, such as pyrimidines and benzofurans. These heterocyclic motifs are of significant interest in medicinal chemistry due to their widespread presence in pharmacologically active compounds.
The synthesis of pyrimidine (B1678525) rings typically involves the condensation of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dicarbonyl compound or its equivalent. In this context, this compound can be envisioned as a precursor to a key intermediate. For instance, the corresponding 2,2-dimethylchroman-4-one (B181875) can be converted to a 4-chloro-2,2-dimethyl-2H-chromene-3-carbaldehyde through a Vilsmeier-Haack reaction. This intermediate can then be further functionalized and cyclized with a suitable nitrogen source, such as hydrazine, to form a pyrazole (B372694) fused to the chroman ring, which can then be elaborated into a pyrimidine. This strategy has been successfully employed in the synthesis of pyrazolopyrimidines containing a chromane (B1220400) backbone. nih.gov
Similarly, the synthesis of benzofuran (B130515) derivatives can be achieved through various cyclization strategies. While direct synthesis from this compound is not prominently documented, the chroman scaffold itself is a key component in many benzofuran-containing natural products and synthetic molecules. The amine group can be strategically utilized to direct the formation of the furan (B31954) ring or can be transformed into other functional groups that facilitate cyclization.
Derivatization for Enhanced Reactivity and Selectivity
The reactivity of the primary amine in this compound can be modulated through derivatization to achieve enhanced reactivity and selectivity in subsequent synthetic transformations. Derivatization is a common strategy in organic synthesis to protect a functional group, to activate it for a specific reaction, or to introduce a directing group for C-H functionalization.
Common derivatization reactions for primary amines include acylation, silylation, and alkylation. For instance, acylation of the amine with an appropriate acylating agent can introduce a protecting group that can be removed later in the synthetic sequence. This is particularly useful when other parts of the molecule need to be modified under conditions that would otherwise affect the primary amine.
Furthermore, derivatization can be used to introduce a directing group that can facilitate regioselective C-H activation and functionalization of the chroman scaffold. This advanced synthetic strategy allows for the introduction of new substituents at specific positions on the aromatic ring, further expanding the molecular diversity that can be accessed from this building block.
Synthesis of Natural Product Analogs (e.g., Lactarochromal)
While a direct lineage from this compound to the natural product Lactarochromal has not been explicitly detailed in the literature, the structural similarity between the chroman core of the synthetic building block and the dihydropyran ring of Lactarochromal suggests its potential as a starting material for the synthesis of analogs. Lactarochromal is a natural product that has garnered interest due to its biological activity.
The synthesis of natural product analogs is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved pharmacological properties. The 2,2-dimethylchroman scaffold provides a rigid framework that can be functionalized in various ways to mimic the key structural features of Lactarochromal and other related natural products. The amine group at the 4-position offers a convenient point for the attachment of side chains and other functional groups necessary to replicate the biological activity of the target natural product.
Preparation of Unnatural Amino Acids Featuring Chroman Scaffolds
The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in chemical biology and drug discovery. UAAs containing unique side chains can confer novel properties to peptides, such as increased stability, enhanced binding affinity, and altered biological activity. The chroman scaffold of this compound makes it an attractive precursor for the synthesis of novel UAAs.
A notable example is the synthesis of unnatural α-amino acids containing a 7-hydroxy-2,2-dimethyl-chroman moiety. nih.govacs.org In this approach, a 1,3-dipolar cycloaddition reaction is utilized to link the chroman scaffold to an amino acid backbone via an isoxazole (B147169) linker. nih.govacs.org This method provides access to a new class of hybrid molecules that combine the structural features of a chroman with those of an amino acid. nih.govacs.org These novel chroman-containing amino acids are of interest as potential inhibitors of α4β7 integrin, a therapeutic target for inflammatory diseases. acs.org
The general strategy for preparing such UAAs involves the synthesis of a chroman derivative with a suitable functional group that can be coupled to an amino acid building block. The amine at the 4-position of this compound, or a derivative thereof, can serve as a key element in the synthetic design of these complex molecules.
Broader Academic and Research Applications of Chroman Scaffolds
Enzyme Inhibition Studies (e.g., Butyrylcholinesterase)
The chroman scaffold is a fundamental component of molecules designed to inhibit various enzymes, with significant research focused on cholinesterases like Butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease management. nih.govresearchgate.net Derivatives of chromone (B188151) and coumarin (B35378) have demonstrated notable inhibitory activity against both Acetylcholinesterase (AChE) and BChE. nih.gov
For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their inhibitory potential. One derivative, 4k , showed potent activity against BChE with an IC₅₀ value of 0.65 ± 0.13 µM, which was comparable to the standard drug donepezil. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of BChE. nih.gov Similarly, studies on coumarin derivatives revealed remarkable activity against BChE, with some compounds exhibiting IC₅₀ values as low as 2.0 ± 1.4 nM. nih.gov The coumarin derivative glycyrol , isolated from Glycyrrhiza uralensis, was found to be a reversible, noncompetitive inhibitor of BChE with a Kᵢ value of 4.47 µM. mdpi.com
Inhibitory Activity of Chroman-Based Compounds against Butyrylcholinesterase (BChE)
| Compound Type | Specific Compound | Inhibitory Concentration (IC₅₀) | Inhibition Type | Reference |
|---|---|---|---|---|
| Amino-7,8-dihydro-4H-chromenone | Derivative 4k | 0.65 ± 0.13 µM | Competitive | nih.gov |
| N¹-(coumarin-7-yl) derivative | Compound 3h | 2.0 ± 1.4 nM | Not Specified | nih.gov |
| Coumarin | Glycyrol | 7.22 µM | Noncompetitive | mdpi.com |
| Benzohydrazide | N-tridecyl derivatives | 22 µM | Not Specified | mdpi.com |
Modulation of Cellular Signaling Pathways
Scaffold proteins are crucial components in cellular signaling networks, organizing pathways by bringing multiple signaling molecules into close proximity. longdom.orgnih.gov The chroman scaffold is featured in compounds that can modulate these intricate pathways. For example, certain chromone derivatives have shown neuroprotective effects by inhibiting the GSK3β/NF-κB/NLRP3 signal pathway. nih.gov Another natural chromone, baicalin, has been found to promote neurogenesis by modulating the APPL2/glucocorticoid receptor signaling cascade. nih.gov These findings underscore the potential of chroman-based molecules to act as tools for studying and manipulating cellular signaling, which is fundamental to understanding and treating a range of diseases. natureasia.com
Quorum Sensing Inhibition Research
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence, biofilm formation, and antibiotic resistance. nih.govnih.gov Inhibiting this system is a promising anti-virulence strategy. mdpi.com Research has identified flavone (B191248) derivatives, which contain the 4H-chromen-4-one moiety, as potent QS inhibitors, particularly against the human pathogen Pseudomonas aeruginosa. nih.govresearchgate.net
A study identified a phosphate (B84403) ester derivative of chrysin as a potent QS inhibitor that binds to the LasR regulator protein in P. aeruginosa. nih.gov This binding prevents the interaction between LasR and its target DNA, leading to the suppression of virulence factor expression and biofilm formation. nih.govresearchgate.net This highlights the potential of chroman-based scaffolds in developing novel agents to combat bacterial infections by disrupting their communication systems rather than killing the cells directly, which may reduce the pressure for developing resistance. researchgate.net
Antibacterial and Antioxidant Activity Investigations of Derivatives
The chroman scaffold is prevalent in compounds investigated for their antibacterial and antioxidant properties.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial effects of chroman and chromone derivatives against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgacademicjournals.org Structure-activity relationship (SAR) analysis of 4-chromanone (B43037) derivatives revealed that specific substitutions, such as a 2-hydrophobic substituent and hydroxyl groups at the 5- and 7-positions, enhance antibacterial activity against Gram-positive bacteria. acs.org Some synthesized chalcones and 4-chromanones exhibited potent activity, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. acs.org Spiropyrrolidines featuring a chroman-4-one scaffold have also shown moderate to excellent activity against various bacterial strains. mdpi.com
Antibacterial Activity of Selected Chroman Derivatives
| Compound Class | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-Chromanone Derivative | MRSA | 0.39 µg/mL | acs.org |
| 3-(2-chlorobenzylidene) chroman-4-one | Klebsiella pneumoniae | 25 µg/mL | academicjournals.org |
| 3-(2,4 dichlorobenzylidene) chromon-4-one | Klebsiella pneumoniae | 50 µg/mL | academicjournals.org |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | Escherichia coli | 100 µg/mL | derpharmachemica.com |
Antioxidant Activity: Chromanol-type compounds are known to act as antioxidants by reducing oxygen-centered radicals. nih.gov The efficiency of these compounds is determined by their reaction kinetics. Studies comparing novel synthetic chromanols to α-tocopherol have shown promising results. For example, a dimeric twin-chromanol demonstrated better radical scavenging properties and a slower disproportionation rate of its corresponding radical than α-tocopherol. nih.gov Furthermore, various chromone derivatives have been evaluated using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), ORAC (oxygen radical absorbance capacity), and FRAP (ferric reducing antioxidant power), with many showing significant antioxidant potential. mdpi.comresearchgate.nettandfonline.com
Estrogen Receptor Ligand Binding and Gene Activation Studies (for chroman-based compounds)
The estrogen receptor (ER) is a key target in therapies for hormone-dependent cancers like breast cancer. mdpi.com Chroman-based structures, particularly flavonoids, have been studied for their ability to bind to estrogen receptors (ERα and ERβ) and modulate their activity. researchgate.net These compounds can act as either agonists or antagonists, making them valuable for research into hormone replacement therapies and cancer treatment. researchgate.net
For example, a study on flavone-estradiol conjugates found that a two-carbon alkyl linker combined with a flavone conjugate resulted in the highest binding affinity for ERα. researchgate.net Computational studies using molecular docking have explored the binding modes of chalcone (B49325) derivatives with ERα, suggesting that they could serve as lead compounds for potent ERα inhibitors. mdpi.com This line of research uses the chroman scaffold to design selective estrogen receptor modulators (SERMs) with potentially improved therapeutic profiles. researchgate.net
Antithrombotic Research of Chroman Derivatives
Derivatives of the chroman and related coumarin scaffolds have been a focus of antithrombotic research, aiming to develop new anticoagulant and anti-platelet agents. hu.edu.jo A newly synthesized coumarin derivative, C3 , which incorporates a 2,2-dimethyl-chroman moiety, was shown to offer significant protection against collagen- and epinephrine-induced pulmonary thromboembolism in mice without increasing bleeding time. nih.govpsu.edu This compound also reduced ADP and collagen-induced platelet aggregation. nih.gov Such findings demonstrate that the chroman scaffold can be incorporated into novel molecules that reduce thrombosis risk, making it a promising candidate for developing safer and more effective antithrombotic drugs. nih.govpsu.edu
Development of Novel Synthetic Methodologies for Related Scaffolds
The broad biological importance of the chroman scaffold has driven the development of new and efficient synthetic methods for its construction. nih.gov Modern organic synthesis has produced various strategies, including:
Cycloaddition Reactions: The use of para-quinone methides in [4+m]-cycloaddition reactions is an effective pathway to create the chroman structure, often with high diastereoselectivity. rsc.orgnih.gov
Multicomponent Reactions: Efficient one-pot reactions involving starting materials like salicylaldehydes and active methylene (B1212753) compounds have been developed to produce complex chromenopyridine scaffolds. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of chromone derivatives, leading to cleaner reactions, fewer byproducts, and higher yields compared to conventional heating methods. researchgate.net
These advanced methodologies facilitate the creation of diverse libraries of chroman-based compounds, enabling extensive structure-activity relationship studies and the discovery of new bioactive molecules. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
